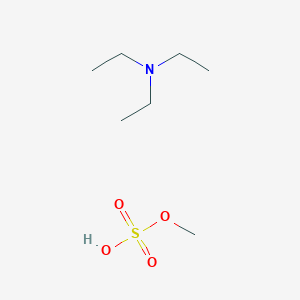
N,N-diethylethanamine;methyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine; methyl hydrogen sulfate: is a compound that belongs to the class of tertiary amines. Tertiary amines are characterized by having three alkyl or aryl groups attached to the nitrogen atom. This compound is a clear, colorless to pale yellow liquid at room temperature and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethylethanamine involves the reductive amination of secondary amines like N,N-diethylamine.
Catalyzed Reaction: Another method involves the catalyzed reaction between ethylamine and methanol.
Industrial Production Methods: In industrial settings, N,N-diethylethanamine can be produced by heating ethanol and ammonia in the presence of a copper-nickel-clay catalyst. This process yields a mixture of mono-, di-, and triethylamine, which is then condensed, extracted, and absorbed to obtain the crude product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield simpler amines.
Substitution: It can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used.
Substitution Reactions: Conditions for substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields simpler amines.
Substitution: Results in the formation of various substituted amines.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Employed in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug synthesis.
Industry:
Mécanisme D'action
The mechanism by which N,N-diethylethanamine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of various compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl group and a propyl group attached to the nitrogen atom.
Uniqueness: N,N-diethylethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both industrial and scientific applications sets it apart from other similar compounds .
Propriétés
Numéro CAS |
424823-84-7 |
|---|---|
Formule moléculaire |
C7H19NO4S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N,N-diethylethanamine;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15N.CH4O4S/c1-4-7(5-2)6-3;1-5-6(2,3)4/h4-6H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
HPBQDSCLDRMVHX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
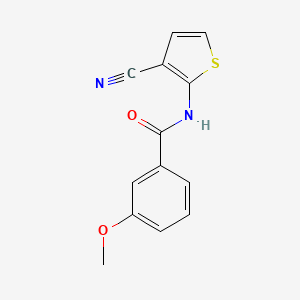
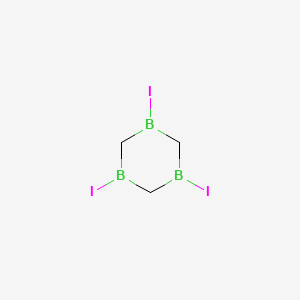
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
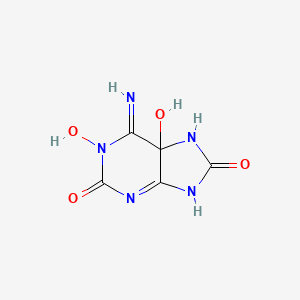
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)



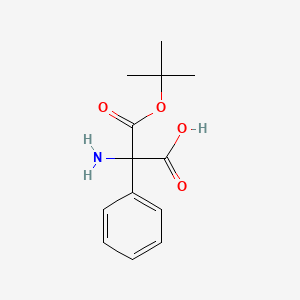

![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)


